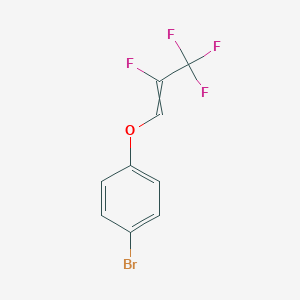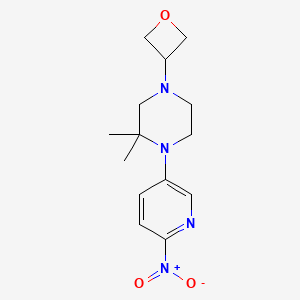
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, a nitropyridine moiety, and an oxetane ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpiperazine, 6-nitropyridine, and oxetane derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can be used to introduce the nitropyridine moiety onto the piperazine ring.
Cyclization reactions: Formation of the oxetane ring may involve cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine and oxetane moieties may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
相似化合物的比较
Similar Compounds
2,2-Dimethylpiperazine: A simpler analog without the nitropyridine and oxetane groups.
6-Nitropyridine derivatives: Compounds with similar nitropyridine moieties but different substituents.
Oxetane-containing compounds: Molecules with oxetane rings but different functional groups.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
属性
分子式 |
C14H20N4O3 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)10-16(12-8-21-9-12)5-6-17(14)11-3-4-13(15-7-11)18(19)20/h3-4,7,12H,5-6,8-10H2,1-2H3 |
InChI 键 |
QYFORDLTHAUZJU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)





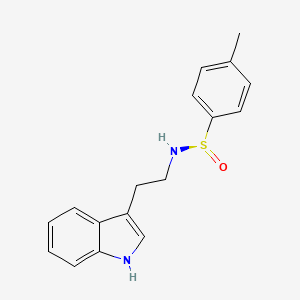
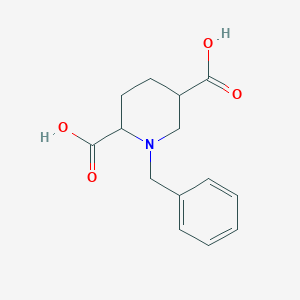
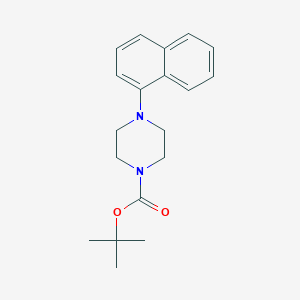

![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
